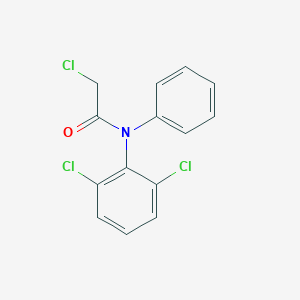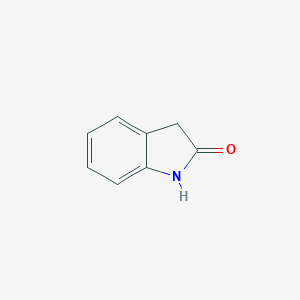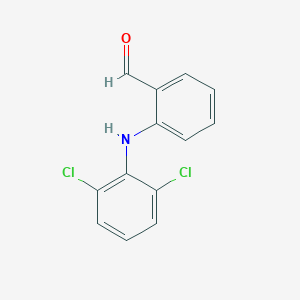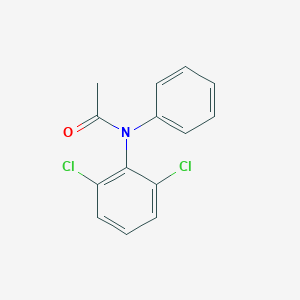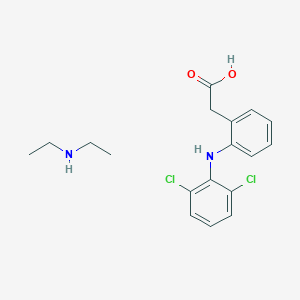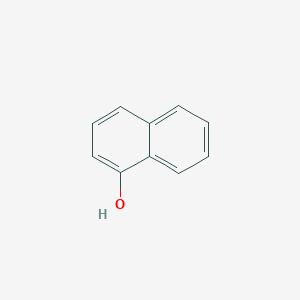
Diphemanil methylsulfate
Vue d'ensemble
Description
Le méthylsulfate de diphémanil est un composé anticholinergique ammonium quaternaire. Il est connu pour sa capacité à se lier aux récepteurs muscariniques de l'acétylcholine, inhibant ainsi l'action du neurotransmetteur acétylcholine. Ce composé est principalement utilisé pour réduire l'excrétion sécrétoire des acides gastriques, de la salive et de la sueur .
Applications De Recherche Scientifique
Diphemanil methylsulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving muscarinic acetylcholine receptors to understand their role in various physiological processes.
Medicine: this compound is used in the treatment of conditions like peptic ulcers, gastric hyperacidity, and hyperhidrosis (excessive sweating). .
Mécanisme D'action
Target of Action
Diphemanil Methylsulfate primarily targets the muscarinic M3 receptor . The M3 receptors are located in the smooth muscles of the blood vessels, lungs, and the gastrointestinal tract (GIT), as well as in many glands .
Mode of Action
As a quaternary ammonium anticholinergic, this compound binds to muscarinic acetylcholine receptors, thereby decreasing secretory excretion of stomach acids, saliva, and sweat . By primarily binding the muscarinic M3 receptor, it influences vasodilation and bronchoconstriction in the blood vessels and lungs, respectively . It also affects the smooth muscles of the GIT, increasing intestinal motility and dilating sphincters .
Biochemical Pathways
Its anticholinergic action suggests that it impacts the cholinergic neurotransmission pathway by blocking the action of the neurotransmitter acetylcholine .
Pharmacokinetics
This compound is poorly absorbed from the gastrointestinal tract, with an absolute bioavailability of 15 to 25% .
Result of Action
The binding of this compound to muscarinic acetylcholine receptors results in decreased secretory excretion of stomach acids, saliva, and sweat . This leads to a reduction in gastric hyperacidity and hypermotility in gastritis and pylorospasm, and a decrease in excessive perspiration (hyperhidrosis) .
Analyse Biochimique
Biochemical Properties
Diphemanil Methylsulfate primarily interacts with the muscarinic M3 receptor . The M3 receptors are located in the smooth muscles of the blood vessels and lungs, causing vasodilation and bronchoconstriction . They are also found in the smooth muscles of the gastrointestinal tract (GIT), which help in increasing intestinal motility and dilating sphincters . The M3 receptors are also located in many glands which help to stimulate secretion in salivary glands and other glands of the body .
Cellular Effects
This compound’s interaction with the muscarinic M3 receptor influences various cellular processes. By binding to these receptors, it can affect cell signaling pathways and gene expression, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the muscarinic M3 receptor . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that this compound binds to muscarinic acetylcholine receptors, influencing the secretory excretion of stomach acids, saliva, and sweat .
Metabolic Pathways
It is known that this compound interacts with the muscarinic M3 receptor .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le méthylsulfate de diphémanil peut être synthétisé par une réaction d'oléfination de Wittig formelle impliquant la benzophénone et le méthylsulfate de 1,1-diméthyl-4-bromopipéridinium . Les conditions de réaction impliquent généralement l'utilisation d'une base forte comme l'hydrure de sodium ou le tert-butoxyde de potassium dans un solvant aprotique comme le diméthylsulfoxyde (DMSO) ou le tétrahydrofurane (THF).
Méthodes de Production Industrielle : La production industrielle du méthylsulfate de diphémanil implique une synthèse à grande échelle utilisant des conditions de réaction similaires, mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend des étapes de purification rigoureuses telles que la recristallisation et la chromatographie pour s'assurer que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de Réactions : Le méthylsulfate de diphémanil subit principalement des réactions de substitution en raison de la présence du groupe ammonium quaternaire. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.
Réactifs et Conditions Courants :
Réactions de Substitution : Les réactifs courants comprennent les halogénures et les nucléophiles tels que l'iodure de sodium ou le cyanure de potassium dans des solvants polaires.
Réactions d'Oxydation : Des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réactions de Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.
Produits Principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés pipéridinium substitués, tandis que les réactions d'oxydation et de réduction peuvent modifier les groupes fonctionnels attachés au cycle pipéridinium .
4. Applications de la Recherche Scientifique
Le méthylsulfate de diphémanil a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.
Biologie : Le composé est utilisé dans des études impliquant les récepteurs muscariniques de l'acétylcholine pour comprendre leur rôle dans divers processus physiologiques.
Médecine : Le méthylsulfate de diphémanil est utilisé dans le traitement de conditions comme les ulcères peptiques, l'hyperacidité gastrique et l'hyperhidrose (transpiration excessive). .
5. Mécanisme d'Action
Le méthylsulfate de diphémanil exerce ses effets en se liant aux récepteurs muscariniques M3, qui sont situés dans les muscles lisses des vaisseaux sanguins, des poumons, du tractus gastro-intestinal et de diverses glandes. En bloquant ces récepteurs, le composé réduit la sécrétion des acides gastriques, de la salive et de la sueur. Cette action aide à gérer des conditions comme les ulcères peptiques et l'hyperhidrose .
Composés Similaires :
Atropine : Un autre agent antimuscarinique utilisé pour traiter la bradycardie et réduire la salivation.
Scopolamine : Utilisé pour prévenir le mal des transports et les nausées postopératoires.
Bromure de propantheline : Utilisé pour traiter les ulcères peptiques et réduire la motilité gastro-intestinale.
Unicité : Le méthylsulfate de diphémanil est unique en raison de sa structure ammonium quaternaire, qui améliore son affinité de liaison aux récepteurs muscariniques et sa capacité à réduire les sécrétions de manière plus efficace par rapport à d'autres agents antimuscariniques .
Comparaison Avec Des Composés Similaires
Atropine: Another antimuscarinic agent used to treat bradycardia and reduce salivation.
Scopolamine: Used to prevent motion sickness and postoperative nausea.
Propantheline Bromide: Used to treat peptic ulcers and reduce gastrointestinal motility.
Uniqueness: Diphemanil methylsulfate is unique due to its quaternary ammonium structure, which enhances its binding affinity to muscarinic receptors and its ability to reduce secretory excretions more effectively compared to other antimuscarinic agents .
Propriétés
IUPAC Name |
4-benzhydrylidene-1,1-dimethylpiperidin-1-ium;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N.CH4O4S/c1-21(2)15-13-19(14-16-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;1-5-6(2,3)4/h3-12H,13-16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREMLQBSKCSNNH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022948 | |
| Record name | Diphemanil methylsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62-97-5 | |
| Record name | Diphemanil methyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphemanil methylsulfate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphemanil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphemanil methylsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphemanil metilsulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHEMANIL METHYLSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2ZG23MGYI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)
![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)


